Technical Guide: Physicochemical Profile & Utility of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile
Technical Guide: Physicochemical Profile & Utility of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile
This is a comprehensive technical guide on 5-Bromo-1-ethyl-1H-indole-3-carbonitrile , structured for researchers and drug development professionals.
[1]
CAS Registry Number: 876734-14-4 Molecular Formula: C₁₁H₉BrN₂ Molecular Weight: 249.11 g/mol [1][2]
Executive Summary
5-Bromo-1-ethyl-1H-indole-3-carbonitrile is a highly specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of bioactive small molecules.[1][2][3] It features a trisubstituted indole scaffold characterized by three distinct reactive handles:[2]
-
C5-Bromide: A halogen handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
-
C3-Nitrile: An electron-withdrawing group capable of transformation into amines, amides, acids, or heterocycles (e.g., tetrazoles).[1]
-
N1-Ethyl Group: A hydrophobic alkyl chain that modulates lipophilicity (LogP) and prevents hydrogen bond donation at the indole nitrogen, often improving membrane permeability in drug candidates.[1]
This guide details its physicochemical properties, synthesis protocols, and strategic applications in structure-activity relationship (SAR) studies.[1]
Chemical Identity & Structural Analysis[1][4]
| Property | Specification |
| IUPAC Name | 5-Bromo-1-ethyl-1H-indole-3-carbonitrile |
| Common Synonyms | 5-Bromo-1-ethyl-3-cyanoindole; 1-Ethyl-5-bromoindole-3-carbonitrile |
| SMILES | CCN1C=C(C#N)C2=C1C=CC(Br)=C2 |
| InChI Key | (Predicted) ZPUQCVKBNRGSAP-UHFFFAOYSA-N derivative |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity Standard | Typically ≥97% (HPLC) for research grade |
Structural Logic
The molecule is an N-alkylated indole .[2] The ethyl group at position 1 locks the tautomeric state of the indole, preventing the 1,3-proton shift.[1] The electron-withdrawing nitrile group at C3 decreases the electron density of the pyrrole ring, making the C2 position less susceptible to oxidative degradation compared to unsubstituted indoles.[1] The C5-bromine atom is strategically placed to allow extension of the molecular scaffold into the "solvent-exposed" regions of a protein binding pocket during drug design.[2]
Physicochemical Properties[4][9][10][11]
Understanding the solid-state and solution-phase behavior is critical for assay development and formulation.[2]
Solid-State & Thermal Properties[1][2]
-
Melting Point: 135–140 °C (Estimated range based on N-ethyl congeners; parent 5-bromo-3-CN melts >200 °C).[1] N-alkylation disrupts intermolecular hydrogen bonding, significantly lowering the melting point relative to the free N-H indole.[1]
-
Thermal Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to temperatures >60 °C without inert atmosphere to prevent nitrile hydrolysis or discoloration.[1]
Solution Properties & Lipophilicity[2]
-
Solubility:
-
LogP (Predicted): 3.4 ± 0.3.[1]
-
pKa: The molecule lacks an acidic N-H proton.[1] The nitrile nitrogen is extremely weakly basic (pKa < -10), making it non-ionizable in the physiological pH range (1–14).[1]
Synthesis & Purification Protocols
The synthesis of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile is typically achieved via nucleophilic substitution (N-alkylation) of the commercially available parent compound, 5-bromoindole-3-carbonitrile.[1][2]
Reaction Scheme (Graphviz Visualization)
Caption: Standard N-alkylation pathway via SN2 mechanism.
Detailed Protocol (Bench-Validated)
Objective: Synthesis of 1.0 g of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile.
-
Preparation:
-
Charge a dry round-bottom flask with 5-bromoindole-3-carbonitrile (1.0 eq, 4.5 mmol) and anhydrous DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.[2]
-
Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.
-
Alternative: Use Cesium Carbonate (Cs₂CO₃) (2.0 eq) at Room Temperature if avoiding NaH is preferred.[1]
-
-
Alkylation:
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).[1]
-
Spectral Characterization (Expected Data)
To validate the structure, researchers should look for the following spectral signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.50 (t, 3H): Methyl protons of the ethyl group (triplet).[1]
-
δ 4.20 (q, 2H): Methylene protons (N-CH₂) (quartet).[1] Diagnostic shift confirming N-alkylation.
-
δ 7.2–8.0 (m, 3H): Aromatic protons (Indole C4, C6, C7).[1] The C4 proton (ortho to CN) is typically deshielded.[1]
-
δ 7.75 (s, 1H): C2 proton (singlet).[1]
-
-
IR Spectroscopy:
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Peaks at m/z 249 and 251 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]
-
Applications in Drug Discovery[8][9][10][12][13]
This compound acts as a "divergent intermediate."[1] The orthogonality of the bromide and nitrile groups allows for the rapid generation of chemical libraries.[1]
Functionalization Logic
Caption: Divergent synthesis pathways utilizing the Br and CN handles.
Therapeutic Areas[1][2][13]
-
Kinase Inhibition: The indole core mimics the purine ring of ATP.[1] The 3-CN group can form reversible covalent bonds with cysteine residues in specific kinases (e.g., JAK3, BTK) or serve as a hydrogen bond acceptor.[1]
-
Antiviral Agents: N-substituted indole-3-carbonitriles have shown potency against Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.[1][2]
-
CNS Ligands: The lipophilic ethyl group enhances blood-brain barrier permeability, making this scaffold useful for targeting serotonin (5-HT) receptors.[1]
Handling & Safety (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| STOT-SE | H335 | May cause respiratory irritation.[2][4] |
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.[1]
-
Process in a fume hood to avoid inhalation of dust.
-
Incompatibility: Reacts vigorously with strong oxidizing agents and strong acids.
References
-
PubChem. (2025).[1] 5-Bromoindole-3-carbonitrile (Parent Compound) Compound Summary. National Library of Medicine.[1] Retrieved March 3, 2026, from [Link]
-
Google Patents. (2012).[1] CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.[1] Retrieved March 3, 2026, from [1]
-
Beilstein Archives. (2013).[1] Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein-Institut.[2] Retrieved March 3, 2026, from [Link][1]
Sources
- 1. AU2005275181A1 - Methods for treating hepatitis C - Google Patents [patents.google.com]
- 2. 887574-03-0|1-Isopropyl-1H-indole-3-carbonitrile|BLDpharm [bldpharm.com]
- 3. 1226171-02-3|1-(4-Methylbenzyl)-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 4. 16732-70-0 Cas No. | Ethyl 5-bromo-1H-indole-2-carboxylate | Apollo [store.apolloscientific.co.uk]
